molecular formula C14H28N2O3 B2866491 Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate CAS No. 1607298-42-9

Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate

Cat. No.: B2866491
CAS No.: 1607298-42-9
M. Wt: 272.389
InChI Key: JNDRGQDLZDTDQZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate is a protected amine . It has been found to have moderate protective activity in astrocytes stimulated with Amyloid Beta 1-42 and in a Scopolamine Model .


Synthesis Analysis

The synthesis of this compound involves the condensation of N-(3-Aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid, which is the BOC-protected form of 5-amino salicylic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a tert-butyl group, a carbamate group, and a 4-methylpiperidin-1-YL group .


Chemical Reactions Analysis

This compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Scientific Research Applications

Intermediate for Synthesis of Bioactive Compounds

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is highlighted as a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the synthesis of bioactive compounds with potential applications in medicinal chemistry (Ober et al., 2004).

Synthesis of Insecticide Analogues

Research on tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate led to the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, showcasing the compound's role in developing novel insecticidal agents (Brackmann et al., 2005).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been described as the first class of N-(Boc) nitrone equivalents, illustrating their utility as building blocks in organic synthesis for the generation of N-(Boc)hydroxylamines (Guinchard et al., 2005).

Chemoselective Transformation of Protecting Groups

The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), derived from tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate, has been used for the chemoselective transformation of amino protecting groups, highlighting its versatility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-11-5-7-16(8-6-11)10-12(17)9-15-13(18)19-14(2,3)4/h11-12,17H,5-10H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDRGQDLZDTDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(CNC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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